molecular formula C10H11F3OS B2606659 3,3,3-Trifluoropropyl 2-methoxyphenyl sulfide CAS No. 1713160-57-6

3,3,3-Trifluoropropyl 2-methoxyphenyl sulfide

Cat. No.: B2606659
CAS No.: 1713160-57-6
M. Wt: 236.25
InChI Key: XNGYCKHFOSTFQO-UHFFFAOYSA-N
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Description

3,3,3-Trifluoropropyl 2-methoxyphenyl sulfide is an organic compound with the molecular formula C10H11F3OS It is characterized by the presence of a trifluoropropyl group attached to a methoxyphenyl sulfide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoropropyl 2-methoxyphenyl sulfide typically involves the reaction of 3,3,3-trifluoropropyl bromide with 2-methoxyphenyl thiol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoropropyl 2-methoxyphenyl sulfide can undergo various chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoropropyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of the corresponding thiol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3,3,3-Trifluoropropyl 2-methoxyphenyl sulfide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique trifluoropropyl group imparts distinct chemical properties to the resulting compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with enhanced properties such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoropropyl 2-methoxyphenyl sulfide involves its interaction with molecular targets through its functional groups. The trifluoropropyl group can enhance the lipophilicity of the compound, facilitating its penetration into biological membranes. The sulfide group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with cellular components. The methoxyphenyl group can participate in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3,3,3-Trifluoropropyl 2-methylphenyl sulfide
  • 3,3,3-Trifluoropropyl 4-methoxyphenyl sulfide
  • 3,3,3-Trifluoropropyl 2-ethoxyphenyl sulfide

Uniqueness

3,3,3-Trifluoropropyl 2-methoxyphenyl sulfide is unique due to the presence of both trifluoropropyl and methoxyphenyl groups. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds. The trifluoropropyl group enhances the compound’s lipophilicity and electron-withdrawing ability, while the methoxyphenyl group provides additional sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

1-methoxy-2-(3,3,3-trifluoropropylsulfanyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3OS/c1-14-8-4-2-3-5-9(8)15-7-6-10(11,12)13/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGYCKHFOSTFQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1SCCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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